3-(2,5-dimethoxyphenyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
This compound is a pyrazole-5-carboxamide derivative featuring a 2,5-dimethoxyphenyl group at the pyrazole C3 position and a 2-(furan-3-yl)-2-hydroxyethyl substituent on the amide nitrogen. Such structural features suggest applications in medicinal chemistry, particularly in targeting receptors or enzymes where aromatic and polar interactions are critical.
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-22-16(19(24)20-10-17(23)12-6-7-27-11-12)9-15(21-22)14-8-13(25-2)4-5-18(14)26-3/h4-9,11,17,23H,10H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEPBFUZXQIFFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC(C3=COC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,5-dimethoxyphenyl)-N-(2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides an in-depth exploration of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₅
- Molecular Weight : 342.34 g/mol
The compound features a pyrazole core substituted with a dimethoxyphenyl group and a furan-based hydroxyethyl moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including the compound . The following table summarizes key findings from various studies regarding its efficacy against different cancer cell lines:
These studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been investigated. Notably, compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The following table summarizes relevant findings:
| Compound Reference | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-2/COX-1) |
|---|---|---|
| Eren et al. | 0.011 | 38 times more potent than Rofecoxib |
This data suggests that the compound may possess selective COX-2 inhibitory activity, making it a candidate for further development as an anti-inflammatory agent.
Apoptosis Induction
Research indicates that the compound may induce apoptosis in cancer cells through various pathways, including:
- Activation of Caspases : Leading to programmed cell death.
- Inhibition of Survival Pathways : Such as the PI3K/Akt pathway.
Kinase Inhibition
The inhibition of specific kinases, such as Aurora-A, is a significant mechanism through which the compound exerts its anticancer effects. This inhibition disrupts cell cycle progression and promotes apoptosis.
Case Study 1: Efficacy Against Lung Cancer Cells
In a study by Wei et al., the compound was tested against A549 lung cancer cells, demonstrating an IC₅₀ value of 26 µM. The mechanism involved the induction of apoptosis through mitochondrial pathways.
Case Study 2: Selective COX-2 Inhibition
Eren et al. evaluated a series of pyrazole derivatives, including our compound, for their COX inhibitory activity. The results indicated a remarkable selectivity towards COX-2 over COX-1, suggesting potential therapeutic benefits in managing inflammation-related conditions without significant gastrointestinal side effects.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:
Anti-inflammatory Properties
- Research has shown that pyrazole derivatives, including this compound, have significant anti-inflammatory effects. For instance, studies involving various pyrazole derivatives indicated that they could inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses .
Analgesic Effects
- The analgesic properties of pyrazole compounds have been documented extensively. In animal models, certain derivatives have shown efficacy comparable to standard analgesics like ibuprofen and diclofenac sodium in reducing pain associated with inflammation .
Antioxidant Activity
- Some studies suggest that compounds related to pyrazoles possess antioxidant properties, which can help in mitigating oxidative stress in biological systems. This attribute is particularly beneficial in conditions where oxidative damage is a concern .
Case Study 1: Anti-inflammatory Activity
In a study conducted by Selvam et al., a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity using carrageenan-induced paw edema models. The results indicated that specific compounds exhibited significant inhibition of edema formation, suggesting potential therapeutic applications for inflammatory diseases .
Case Study 2: Analgesic Efficacy
Research by Nagarapu et al. involved synthesizing new pyrazole derivatives and evaluating their analgesic effects in animal models. The study found that certain derivatives demonstrated potent analgesic activity comparable to standard treatments, highlighting their potential use in pain management .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s uniqueness lies in its 2,5-dimethoxyphenyl and furan-3-yl-hydroxyethyl substituents. Key comparisons with analogs include:
Physicochemical Properties
Comparative data for key properties:
Notes:
- The target compound’s hydroxyethyl-furan group likely improves aqueous solubility compared to analogs with bulky tert-butyl or chloro substituents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this pyrazole-carboxamide derivative, and what reagents are critical for its functionalization?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like substituted pyrazole esters and hydroxyl-ethylamine derivatives. Key steps include:
- Coupling reactions : Use of K₂CO₃ as a base in DMF to facilitate nucleophilic substitution or amide bond formation .
- Protection/deprotection strategies : Methoxy and hydroxyethyl groups may require temporary protection (e.g., using acetyl or tert-butyldimethylsilyl groups) to avoid side reactions during synthesis .
- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) is recommended for isolating the target compound .
Q. Which spectroscopic and chromatographic methods are optimal for structural characterization?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns on the pyrazole ring and aromatic moieties (e.g., dimethoxyphenyl and furan groups) .
- Mass spectrometry (HRMS) : High-resolution MS validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
- HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%) and identifies byproducts from incomplete reactions .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Screen against kinases or receptors using fluorescence-based or radiometric methods, given the compound’s structural similarity to bioactive pyrazoles .
- Cytotoxicity testing : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .
- Antimicrobial screening : Agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or molecular docking) predict reactivity and binding interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites and stability under varying pH conditions .
- Molecular docking : Simulate interactions with target proteins (e.g., cannabinoid receptors) using software like AutoDock Vina. Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with methoxy/furan substituents .
- MD simulations : Assess conformational stability in solvated environments over nanosecond timescales .
Q. What experimental strategies resolve contradictions in reported synthetic yields for analogous compounds?
- Methodological Answer :
- Reaction optimization : Screen solvents (e.g., DMF vs. THF), bases (K₂CO₃ vs. NaH), and temperatures to identify ideal conditions for high yield .
- Byproduct analysis : Use LC-MS to detect intermediates (e.g., unreacted esters or hydrolysis products) that reduce yield .
- Scale-up challenges : Address mass transfer limitations by adjusting stirring rates or switching to flow chemistry setups .
Q. How do substitution patterns on the dimethoxyphenyl and furan rings influence binding affinity in target proteins?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Synthesize analogs with varying methoxy positions or furan replacements (e.g., thiophene) and compare IC₅₀ values .
- Crystallography : Co-crystallize the compound with target proteins (if feasible) to visualize binding pockets and substituent interactions .
- Free-energy calculations : Use MM-GBSA to quantify contributions of individual substituents to binding energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
